Cas no 77290-43-8 (4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid)
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic Acid
- 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
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- MDL: MFCD32693179
- InChI Key: GNJAUKUSICXRTP-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C(C2=CC=C(N(C)C)C=C2)C2=CC=C(N(C)C)C=C2)C=C1
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052080-1g |
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic Acid |
77290-43-8 | 95% | 1g |
$760 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593859-1g |
4-(Bis(4-(dimethylamino)phenyl)methyl)benzoic acid |
77290-43-8 | 98% | 1g |
¥8850.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1052080-1g |
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic Acid |
77290-43-8 | 95% | 1g |
$760 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1052080-1g |
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic Acid |
77290-43-8 | 95% | 1g |
$760 | 2025-02-28 |
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
Introduction to 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic Acid (CAS No. 77290-43-8)
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid, with the chemical identifier CAS No. 77290-43-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular formula of this compound can be represented as C27H27N2O2, reflecting its complex composition. The presence of two dimethylamino groups attached to a phenyl ring and a benzoic acid moiety at the terminal position imparts specific electronic and steric properties to the molecule. These features make it a valuable candidate for further exploration in medicinal chemistry, particularly in the design of novel therapeutic agents.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target various enzymatic and protein-protein interaction pathways. The structural motif of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid, with its multiple aromatic rings and amine functionalities, suggests potential interactions with biological targets such as kinases, transcription factors, and other signaling molecules. This has prompted researchers to investigate its pharmacological profile in detail.
One of the most compelling aspects of this compound is its ability to modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. For instance, studies have indicated that benzoic acid derivatives can exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes or modulating the release of pro-inflammatory cytokines. The additional dimethylamino groups in 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid may further enhance its binding affinity to specific protein targets, thereby increasing its therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. These studies have revealed that the dimethylamino substituents play a crucial role in stabilizing interactions with acidic residues in protein active sites. This insight has guided the optimization of analogs with improved pharmacokinetic profiles and reduced off-target effects.
The synthesis of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves multi-step organic reactions, including condensation, alkylation, and functional group transformations. The synthesis route must be carefully designed to ensure high yield and purity, as impurities can significantly affect the biological activity of the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic core efficiently.
In addition to its potential therapeutic applications, 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid has also been explored as a tool compound in biochemical research. Its unique structure allows it to serve as a probe for understanding enzyme mechanisms and identifying new drug targets. For example, it has been used in studies aimed at elucidating the role of specific kinases in cancer progression or in developing inhibitors for neurological disorders.
The compound's solubility characteristics are another important consideration for its application in pharmaceutical formulations. Benzoic acid derivatives often exhibit limited solubility in water, which can hinder their absorption and distribution within the body. To address this issue, researchers have investigated methods for enhancing solubility through prodrug design or co-administration with solubilizing agents.
Evaluation of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid in preclinical models has provided valuable insights into its safety and efficacy profiles. Animal studies have demonstrated that it can effectively modulate target pathways without significant toxicity at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects before human trials can be initiated.
The growing body of evidence supporting the biological activity of this compound has attracted interest from both academic researchers and pharmaceutical companies. Collaborative efforts between these entities are expected to accelerate the development of novel drugs based on this scaffold. Additionally, regulatory agencies are closely monitoring advancements in this area to ensure that new therapeutics meet stringent safety and efficacy standards before they reach the market.
In conclusion, 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid represents a promising candidate for further exploration in pharmaceutical research. Its complex molecular structure, combined with its potential biological activities, makes it an attractive scaffold for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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